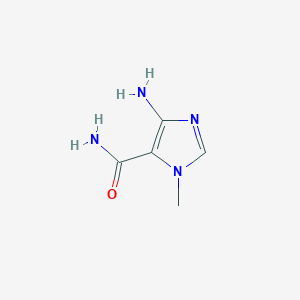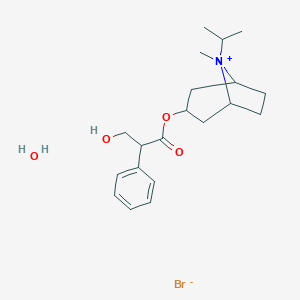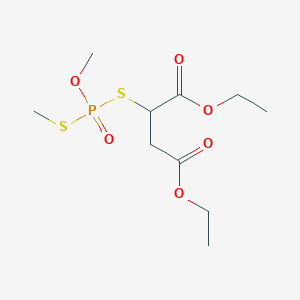
4-Amino-1-methyl-1h-imidazole-5-carboxamide
Übersicht
Beschreibung
The compound 4-Amino-1-methyl-1H-imidazole-5-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and their presence in various natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. For instance, the parallel synthesis approach has been utilized to create a library of imidazole-4,5-dicarboxamides, which are structurally related to 4-Amino-1-methyl-1H-imidazole-5-carboxamide . Another study describes the synthesis of nucleosides derived from 4-aminoimidazole-5-carboxamide, which shows the versatility of the imidazole scaffold in generating nucleoside analogs with potential anticancer activity . Additionally, the synthesis of 5-amino-4-(cyanoformimidoyl)-1H-imidazole as an intermediate for further chemical transformations indicates the reactivity of such compounds in forming more complex structures like purines .
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be significantly influenced by the substituents on the imidazole ring. For example, the presence of a hydroxyethyl group at the 1-position and a carboxamide group at the 4-position of the imidazole ring can lead to intramolecular hydrogen bonding, which stabilizes the molecular conformation . The differences in substituents can result in varied molecular geometries and properties, as seen in the comparison between 5-amino-1-(2-hydroxyethyl)imidazole-4-carboxamide and 5-amino-1-(2-chloroethyl)-4-cyanoimidazole .
Chemical Reactions Analysis
Imidazole derivatives can undergo a range of chemical reactions. The study on 5-amino-4-(cyanoformimidoyl)-1H-imidazole demonstrates its reactivity with ketones and aldehydes to form dihydropurines and purines, which are important structures in medicinal chemistry . The ability to undergo cyclization and react with various functional groups makes imidazole derivatives versatile intermediates in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives like 4-Amino-1-methyl-1H-imidazole-5-carboxamide are influenced by their molecular structure. The intramolecular hydrogen bonding observed in some derivatives can affect their solubility and stability . The crystalline structures of these compounds, as determined by X-ray crystallography, provide insights into their intermolecular interactions, which are crucial for understanding their behavior in different environments . The purification and characterization of these compounds, as described in the synthesis of a library of imidazole-4,5-dicarboxamides, are essential for their application in drug discovery and development .
Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Imidazole derivatives, including 4-Amino-1-methyl-1H-imidazole-5-carboxamide, have been studied for their antitumor properties. Research highlights the potential of these compounds in the search for new antitumor drugs, showing some derivatives advancing past preclinical testing stages due to their promising biological activities (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
AMPK Activation and Independent Effects
The compound 5-Aminoimidazole-4-carboxamide ribonucleoside (AICAr) is a widely used activator of AMPK, a key enzyme in metabolic regulation and cancer pathogenesis. While early studies focused on AICAr as an AMPK activator, recent findings suggest that its effects extend beyond AMPK activation, influencing metabolism, hypoxia, exercise, nucleotide synthesis, and cancer through both AMPK-dependent and independent pathways. This underscores the complexity of AICAr's biological impact and the need for careful interpretation of research data (Visnjic, D., Lalić, H., Dembitz, V., Tomić, B., & Smoljo, T., 2021).
Role in Pediatric Brain Tumors
Temozolomide, an imidazotetrazine class drug, demonstrates significant antitumor activity by transforming into its active metabolite at physiological pH without the need for liver enzymatic demethylation. It can cross the blood-brain barrier and is considered for use in pediatric cancer treatments due to its relatively safe toxicity profile and the potential for combination therapies, despite its modest activity against pediatric brain tumors alone. This highlights the drug's role in exploring therapeutic strategies for pediatric oncology (Barone, G., Maurizi, P., Tamburrini, G., & Riccardi, R., 2006).
Immune Response Modification
Imiquimod, an imidazoquinolinamine, activates the immune system by inducing cytokines. While it shows no inherent antiviral or antiproliferative activity in vitro, its ability to stimulate cytokine secretion in vivo offers therapeutic potential for various skin disorders, including genital warts and basal cell carcinoma. This underscores the utility of imidazole derivatives in immunotherapy and the treatment of cutaneous diseases (Syed, T., 2001).
Heterocyclic Chemistry
Imidazole derivatives serve as critical building blocks in synthesizing diverse heterocyclic compounds, reflecting the vast scope of their chemical reactivity and application in medicinal chemistry and beyond. This includes the development of new classes of heterocyclic compounds and dyes, highlighting imidazole's role as a versatile scaffold in chemical synthesis (Gomaa, M. A., & Ali, H., 2020).
Safety And Hazards
This compound is associated with certain hazards. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Zukünftige Richtungen
While specific future directions for 4-Amino-1-methyl-1h-imidazole-5-carboxamide are not mentioned in the search results, similar compounds such as aminoimidazole carboxamide have been investigated for use in treating allergic rhinitis and pediatric indications . This suggests potential future research directions in these areas.
Eigenschaften
IUPAC Name |
5-amino-3-methylimidazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O/c1-9-2-8-4(6)3(9)5(7)10/h2H,6H2,1H3,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDBHTVZARFFPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90278514 | |
| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-methyl-1h-imidazole-5-carboxamide | |
CAS RN |
5413-89-8 | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5413-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-methyl-1H-imidazole-5-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005413898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC7858 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7858 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-amino-1-methyl-1h-imidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90278514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)










